molecular formula C19H12FN3O B2397626 N-(2-fluorophenyl)phenazine-1-carboxamide CAS No. 946384-16-3

N-(2-fluorophenyl)phenazine-1-carboxamide

Cat. No.: B2397626
CAS No.: 946384-16-3
M. Wt: 317.323
InChI Key: OYKPYZDRVOPAPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

N-(2-fluorophenyl)phenazine-1-carboxamide (PCN) is a phenazine derivative that exhibits strong antagonistic activity against fungal phytopathogens . The primary targets of PCN are the ATP-binding cassette transporters, NADPH nitrite reductase, alpha/beta hydrolase family domain-containing protein, and NADPH–cytochrome P450 reductase . These targets play crucial roles in the survival and growth of the pathogens.

Mode of Action

PCN interacts with its targets by binding to the histone acetyltransferase (HAT) domain at its cosubstrate acetyl-CoA binding site, thus competitively inhibiting the histone acetylation function . This interaction results in significant changes in the pathogen’s cellular functions, leading to its inhibition .

Biochemical Pathways

PCN affects several biochemical pathways, including ATP-binding cassette (ABC) transporters, nitrogen metabolism, aminobenzoate degradation, purine, arachidonic acid, and phenylpropanoid biosynthesis pathways . The compound’s interaction with these pathways leads to downstream effects such as cell wall damage, cell membrane impairment, intracellular nutrient imbalance, disturbed antioxidant system, and altered intracellular pH .

Pharmacokinetics

It is known that pcn exhibits strong bioactivity against fungal phytopathogens, suggesting that it has good bioavailability .

Result of Action

The action of PCN results in molecular and cellular effects that inhibit the growth of pathogens. These effects include decreased mycelial biomass and protein content, reduced superoxide dismutase (SOD) activity, increased peroxidase (POD) and cytochrome P450 activities, and induction of intracellular ROS accumulation . These changes lead to cell death in the pathogens .

Action Environment

The action, efficacy, and stability of PCN can be influenced by various environmental factors. For instance, the production of PCN by Pseudomonas chlororaphis is regulated by environmental conditions . Additionally, the pathogenic fungus secretes fusaric acid, which can inhibit the production of PCN and reduce the bacterial growth rate . During disease control, the pcn-producing bacterium wins this battle .

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)phenazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenazine-1-carboxylic acids and their derivatives .

Properties

IUPAC Name

N-(2-fluorophenyl)phenazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FN3O/c20-13-7-1-2-8-14(13)23-19(24)12-6-5-11-17-18(12)22-16-10-4-3-9-15(16)21-17/h1-11H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKPYZDRVOPAPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)NC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.